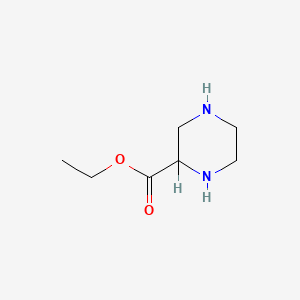

Ethyl Piperazine-2-carboxylate

Vue d'ensemble

Description

Ethyl Piperazine-2-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl Piperazine-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield this compound . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Des Réactions Chimiques

Cyclization and Ring-Opening Reactions

Ethyl Piperazine-2-carboxylate participates in cyclization and ring-opening processes:

- Cyclization with Sulfonium Salts : Reacts with 1,2-diamine derivatives and sulfonium salts to form bicyclic structures, optimizing yields in continuous flow reactors for industrial applications.

- Ring-Opening of Aziridines : Undergoes nucleophilic ring-opening with aziridines in the presence of N-nucleophiles, producing linear amines.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Cyclization | 1,2-Diamines, sulfonium salts, 80°C | Bicyclic piperazine analogs | 75–92% |

| Aziridine Ring-Opening | Aziridines, N-nucleophiles, RT | Linear amine derivatives | 60–78% |

Acylation and Alkylation

The secondary amines in the piperazine ring undergo nucleophilic substitution:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives under mild conditions .

- Alkylation : Ethyl groups or other alkyl chains are introduced using alkyl halides (e.g., ethyl iodide) and bases like K₂CO₃ .

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | N-Acetylpiperazine ester | >90% |

| Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | N-Ethylpiperazine derivatives | 85% |

Oxidation and Reduction

The ethyl ester and piperazine ring exhibit redox activity:

- Oxidation : Ethyl groups are oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the piperazine ring .

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | Piperazine-2-carboxylic acid | Requires reflux |

| Reduction | LiAlH₄, THF, 0°C → RT | Piperazine-2-carbinol | Exothermic reaction |

Enzymatic Resolution

Racemic this compound undergoes enantioselective N-acylation using Candida antarctica lipase A (CAL-A) with trifluoroethyl butanoate, achieving >99% enantiomeric excess (ee) at 50% conversion . This method is scalable for gram-level synthesis of chiral intermediates.

Claisen-Schmidt Condensation

The ethyl ester reacts with aldehydes (e.g., pyridinecarboxaldehydes) under basic conditions to form α,β-unsaturated ketones. For example:

- Reagents : 3-Pyridinecarboxaldehyde, KOH, EtOH

- Product : C2-Nicotinoylidene derivatives (91–97% yield) .

Coordination Chemistry

This compound acts as a ligand for transition metals (e.g., Cd²⁺), forming complexes with potential catalytic or medicinal applications. Coordination occurs via the piperazine nitrogen atoms .

Key Reaction Mechanisms

- Cyclization :

- Step 1: Nucleophilic attack by piperazine nitrogen on sulfonium salt.

- Step 2: Ring closure via intramolecular condensation.

- Enzymatic Resolution :

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Biological Activities

Ethyl piperazine-2-carboxylate exhibits a range of biological activities due to its structural analogies with other pharmacologically active compounds. Notable activities include:

- Antitumor Properties : Research indicates that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Studies have shown moderate antibacterial and antifungal activities against several microorganisms, making it a candidate for developing new antimicrobial agents.

- Neurological Applications : Compounds containing piperazine rings are often investigated for their potential as antipsychotic agents and modulators of neurotransmitter systems, particularly in relation to dopamine receptors .

Pharmaceutical Development

This compound serves as a crucial building block in synthesizing various pharmaceutical compounds. Its derivatives are explored for their efficacy in treating neurological disorders, including schizophrenia and depression due to their interaction with dopamine receptors .

Anti-inflammatory Agents

Recent studies have identified this compound derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These compounds demonstrate lower IC50 values, indicating higher potency as anti-inflammatory agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes, potentially leading to novel therapeutic strategies for managing conditions like hypertension and metabolic disorders .

Comparative Analysis of Structural Derivatives

The following table summarizes some structural derivatives of this compound along with their unique properties and applications:

| Compound Name | Structure Type | Similarity Index | Unique Properties |

|---|---|---|---|

| Mthis compound | Methylated variant | 0.95 | Investigated for neuropharmacology |

| 1-Methylpiperazine-2-carboxylate | Methylated variant | 0.89 | Interaction with serotonin receptors |

| (S)-Methyl 5-oxopiperazine-2-carboxylate | Oxo derivative | 0.84 | Potential antitumor activity |

| Methyl 6-oxopiperazine-2-carboxylate | Oxo derivative | 0.84 | Studied for antibacterial properties |

| Methyl 1-acetylpiperazine-2-carboxylate | Acetylated variant | 0.80 | Anti-inflammatory effects |

Case Studies

- Neuropharmacological Research : A study demonstrated that derivatives of this compound showed significant binding affinity to D3 dopamine receptors, suggesting their potential use in treating Parkinson’s disease and other neurological disorders .

- Antimicrobial Efficacy : Research conducted on various piperazine derivatives revealed that certain modifications enhanced their antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics.

- Anti-inflammatory Mechanisms : A recent investigation highlighted the anti-inflammatory properties of this compound derivatives in animal models, showing reduced inflammation markers and improved recovery in induced inflammatory conditions .

Mécanisme D'action

The mechanism of action of Ethyl Piperazine-2-carboxylate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparaison Avec Des Composés Similaires

Ethyl Piperazine-2-carboxylate can be compared with other piperazine derivatives such as:

Piperazine-2-carboxylic acid: Similar in structure but lacks the ethyl group.

N-Methylpiperazine: Contains a methyl group instead of an ethyl group.

1,4-Diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative with different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other piperazine derivatives .

Activité Biologique

Ethyl Piperazine-2-carboxylate (EPC) is a compound belonging to the piperazine family, characterized by its ethyl substitution and carboxylate moiety. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores the biological activities, mechanisms of action, and relevant research findings associated with EPC.

- Molecular Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

- Structure : Contains a piperazine ring substituted with an ethyl group and a carboxylate functional group.

Biological Activities

EPC exhibits a range of biological activities, primarily attributed to its structural features. Notable activities include:

- Antimicrobial Properties : Research indicates that EPC and its derivatives possess moderate antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : Compounds containing piperazine rings have been investigated for their antitumor properties. Studies suggest that EPC may influence cancer cell proliferation through its interaction with specific molecular targets .

- Neuropharmacological Effects : EPC has been studied for its potential as a precursor in synthesizing compounds that target the central nervous system. Its derivatives may act as GABA receptor agonists, influencing neurotransmitter systems related to mental health disorders .

The mechanisms through which EPC exerts its biological effects are diverse:

- Receptor Binding : EPC interacts with various receptors, including GABA receptors, potentially leading to hyperpolarization of nerve endings and modulation of neuronal activity .

- Enzyme Inhibition : Some studies suggest that EPC derivatives may inhibit enzymes involved in disease processes, contributing to their therapeutic effects .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of EPC against several Gram-positive and Gram-negative bacteria. The results indicated that EPC exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Antitumor Research : In vitro studies demonstrated that EPC could reduce the viability of specific cancer cell lines by inducing apoptosis. This effect was linked to the compound's ability to modulate signaling pathways associated with cell survival .

- Neuropharmacological Investigation : Research into the neuropharmacological effects of EPC found that it could enhance GABAergic transmission in neuronal cultures, indicating its potential use in treating anxiety disorders .

Synthesis and Derivatives

EPC serves as a critical building block in synthesizing various biologically active molecules:

- Synthetic Routes : Several methods for synthesizing EPC have been developed, often involving the reaction of piperazine derivatives with ethyl diazoacetate or other alkylating agents .

- Derivatives and Their Activities : Modifications to the EPC structure can lead to compounds with enhanced biological activities. For example, substituents on the piperazine ring can significantly affect antimicrobial and antitumor efficacy .

Propriétés

IUPAC Name |

ethyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZHSYWFWDKJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442797 | |

| Record name | Ethyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89941-07-1 | |

| Record name | Ethyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl Piperazine-2-carboxylate in the synthesis of potential antihistamine compounds?

A1: In the study presented by [], this compound serves as a starting material for synthesizing compound Vb. It reacts with 4-bromo-1,1-diphenyl-1-butene through an alkylation reaction. This reaction is a key step in constructing the final compound (Va) which is a tricyclic analogue of N -(4,4-Diphenyl-3-butene-1-yl)nipecotic Acid. While the exact mechanism of action of these potential antihistamines is not detailed in the paper, the researchers aimed to develop compounds with potential antihistamine and antiulcer activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.